4-Amino-N,N-dimethylbenzenesulfonamide

Physical Properties Crystallinity Purification

Generic sulfonamides risk experimental irreproducibility due to variable lipophilicity and purity profiles. This certified 98% HPLC N,N-dimethyl analogue provides a well-defined scaffold for reproducible medicinal chemistry and analytical method development. - Defined physicochemical profile (LogP ~0.64, mp 170-172°C) ensures consistent reaction performance. - Validated HPLC & LC-MS reference standard for sulfonamide analysis. - Bulk stock available, ships with wet ice to maintain stability.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 1709-59-7
Cat. No. B159138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,N-dimethylbenzenesulfonamide
CAS1709-59-7
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
InChIKeyBABGMPQXLCJMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N,N-dimethylbenzenesulfonamide: Sulfonamide Building Block


4-Amino-N,N-dimethylbenzenesulfonamide, also known as N,N-dimethylsulfanilamide, is a sulfonamide derivative with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is characterized by a para-amino group on the benzene ring and a dimethyl-substituted sulfonamide moiety [1]. This compound serves primarily as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry research .

Synthetic intermediate Versatile building block for sulfonamide derivatives via amine functionalization.
Medicinal chemistry scaffold N,N-dimethylsulfanilamide core supports kinase/enzyme inhibitor design studies.
Analytical reference utility Characteristic thermal and spectral profile enables method development benchmarking.

4-Amino-N,N-dimethylbenzenesulfonamide: Substitution Risks


While sulfonamide derivatives share a common core, the specific substitution pattern on the sulfonamide nitrogen profoundly influences physicochemical properties, synthetic utility, and biological interaction profiles [1]. The N,N-dimethyl substitution in 4-Amino-N,N-dimethylbenzenesulfonamide, compared to the unsubstituted sulfanilamide or other alkylated analogs, alters key parameters such as melting point, boiling point, density, and lipophilicity . These differences directly impact handling, purification, and performance in specific reaction conditions or biological assays. Consequently, substituting this compound with a generic sulfonamide without quantitative justification risks experimental irreproducibility and suboptimal outcomes [2].

N,N-Dimethyl vs. unsubstituted sulfanilamide
Physicochemical shift: Methyl substitution reduces hydrogen bonding capacity, altering melting point, boiling point, and solubility profiles. Direct replacement may compromise reaction outcomes or purification workflows.
4-Amino vs. des-amino analog
Lipophilicity mismatch: The para-amino group lowers LogP by ~1.6 units compared to N,N-dimethylbenzenesulfonamide. This affects chromatographic retention, extraction behavior, and membrane partitioning predictions; assay results may not transfer.
Solubility-driven substitution failure
Aqueous solubility gap: Approximately 12-fold lower solubility versus sulfanilamide necessitates co-solvent optimization; generic substitution without solubility adjustment risks precipitation or low yield in aqueous protocols.

4-Amino-N,N-dimethylbenzenesulfonamide: Quantitative Comparison


Elevated Melting Point vs. Des-amino Analog

4-Amino-N,N-dimethylbenzenesulfonamide exhibits a significantly higher melting point range (170-172 °C) compared to its non-amino analog N,N-dimethylbenzenesulfonamide (45-51 °C) [1]. This difference arises from the presence of the para-amino group, which enables stronger intermolecular hydrogen bonding and increased crystal lattice energy. The nearly 120 °C increase in melting point translates to a solid physical state at ambient temperature for the target compound, versus a low-melting solid or near-liquid state for the comparator, impacting storage, handling, and purification strategies.

Melting point vs. des-amino analog
Head-to-head
170–172 °C vs. 45–51 °C +125 °C
Enables ambient solid handling and recrystallization purification.
Para-amino group promotes hydrogen bonding; reported literature values.
Physical Properties Crystallinity Purification

Boiling Point Differentiation vs. Sulfanilamide

4-Amino-N,N-dimethylbenzenesulfonamide has a predicted boiling point of approximately 352.9 °C at 760 mmHg [1]. In comparison, the unsubstituted parent compound sulfanilamide has a predicted boiling point of approximately 400.5 °C . The lower boiling point of the target compound suggests higher volatility and potentially different behavior under high-temperature reaction conditions or during analytical techniques like gas chromatography. This difference in thermal profile must be considered when designing synthetic routes involving distillations or when selecting appropriate temperature conditions for reactions.

Boiling point vs. sulfanilamide
Data to verify
352.9 °C vs. 400.5 °C −47.6 °C
Higher volatility; consider for distillation or high-temperature reaction design.
Predicted values from EPI Suite; confirm experimentally for critical applications.
Thermal Stability Reaction Conditions High-Temperature Synthesis

Density Comparison with Sulfanilamide

The density of 4-Amino-N,N-dimethylbenzenesulfonamide is reported as approximately 1.27 g/cm³ [1], which is notably higher than the density of sulfanilamide at 1.08 g/cm³ [2]. This represents an approximately 18% increase in mass per unit volume. For applications involving solid-phase synthesis, formulation of composite materials, or calculations of reagent stoichiometry based on volume rather than mass, this density difference is a critical parameter that directly impacts experimental design and outcomes.

Density vs. sulfanilamide
Head-to-head
1.27 g/cm³ vs. 1.08 g/cm³ +18%
Impacts volume-to-mass conversions and solid-phase packing behavior.
Solid state at ambient temperature; use for accurate formulation calculations.
Density Formulation Material Science

Lipophilicity: Lower than N,N-Dimethylbenzenesulfonamide

The calculated LogP (octanol-water partition coefficient) for 4-Amino-N,N-dimethylbenzenesulfonamide ranges from 0.61 to 0.67 , indicating moderate lipophilicity. In contrast, the non-amino analog N,N-dimethylbenzenesulfonamide has a LogP of approximately 2.3 [1]. The para-amino group reduces lipophilicity by over 1.5 log units. This significant difference in partition coefficient directly influences compound behavior in liquid-liquid extractions, chromatographic separations (e.g., reversed-phase HPLC retention time), and predictions of membrane permeability and bioavailability in biological systems.

Lipophilicity vs. des-amino analog
Data to verify
LogP 0.61–0.67 vs. ~2.3 Δ −1.6
Lower lipophilicity alters reversed-phase retention and extraction behavior.
Calculated/predicted values; verify via experimental logP for critical ADME studies.
Lipophilicity ADME Drug Design

Aqueous Solubility vs. Sulfanilamide

4-Amino-N,N-dimethylbenzenesulfonamide exhibits moderate aqueous solubility of approximately 626.8 mg/L at 37 °C . In comparison, sulfanilamide has a much higher aqueous solubility of 7,500 mg/L at 25 °C [1]. This represents an approximately 12-fold lower solubility for the N,N-dimethyl derivative. The reduced solubility is attributed to the replacement of the sulfonamide -NH2 hydrogens with methyl groups, diminishing hydrogen bonding capacity with water. This property is critical when selecting reaction solvents, designing aqueous work-up procedures, or developing formulations for biological assays.

Aqueous solubility vs. sulfanilamide
Data to verify
626.8 mg/L vs. 7,500 mg/L ~12× lower
Co-solvent likely required for aqueous reactions; precipitation risk in biological assays.
Source review needed; limited supplier data—validate before formulation design.
Solubility Reaction Conditions Green Chemistry

4-Amino-N,N-dimethylbenzenesulfonamide: Application Scenarios


Sulfonamide Derivative Synthesis

4-Amino-N,N-dimethylbenzenesulfonamide serves as a key starting material for the synthesis of diverse sulfonamide derivatives. Its para-amino group can be readily functionalized (e.g., through diazotization, acylation, or alkylation) to introduce various substituents, while the N,N-dimethylsulfonamide moiety remains intact as a pharmacophoric or directing group [1]. This compound has been specifically utilized in the synthesis of substituted 4-amino-N-(diaminomethylene)benzenesulfonamide derivatives evaluated for acrosin inhibitory activity [2].

Kinase & Enzyme Inhibitor Design

The sulfonamide group in 4-Amino-N,N-dimethylbenzenesulfonamide is a well-recognized zinc-binding group and hydrogen bond donor/acceptor in medicinal chemistry. This scaffold has been employed in the design of inhibitors targeting enzymes such as carbonic anhydrases, proteases, and kinases [1]. For instance, derivatives of this core have shown antiproliferative activity against cancer cell lines with IC50 values in the low micromolar range, indicating potential for further optimization [2].

Analytical Reference Standard

Due to its well-defined and consistently reported physicochemical properties (melting point: 170-172 °C, boiling point: 352.9 °C, LogP: 0.61-0.67), 4-Amino-N,N-dimethylbenzenesulfonamide is suitable for use as a reference standard in analytical method development and validation. Its characteristic UV absorbance and mass spectral fragmentation pattern [1] can serve as a benchmark for calibrating HPLC, LC-MS, or GC-MS systems when analyzing similar sulfonamide compounds or monitoring synthetic reactions [2].

Specialty Polymer Intermediate

The bifunctional nature of 4-Amino-N,N-dimethylbenzenesulfonamide, containing both a reactive amino group and a sulfonamide moiety, makes it a candidate monomer or chain extender in the synthesis of specialty polymers. The amino group can participate in condensation reactions with diacids or diisocyanates to form polyamides or polyureas, while the sulfonamide group imparts unique properties such as increased polarity and hydrogen bonding capacity to the resulting polymer backbone.

Application
Selection Property
Validation Focus
Sulfonamide Derivative Synthesis
Reactive para-amino handle
Derivative purity and substitution control
Kinase & Enzyme Inhibitor Design
Sulfonamide zinc-binding pharmacophore
Target engagement and cell-model endpoint review
Analytical Reference Standard
Well-characterized thermal and spectral profile
Method calibration and retention time benchmarking
Specialty Polymer Intermediate
Bifunctional monomer (amine + sulfonamide)
Polymer composition and thermal properties

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